Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
Description
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride (CAS: 1820707-11-6) is a small organic molecule with the molecular formula C₆H₁₁ClN₄ and a molecular weight of 174.63 g/mol . Its structure features a cyclopropyl group attached to a 1-methyl-1H-1,2,4-triazole ring, with a methanamine moiety protonated as a hydrochloride salt. The compound is characterized by its SMILES notation (C1CC1C2=NNC(=N2)CN) and InChIKey (SUHPMNZLJYYRLU-UHFFFAOYSA-N), which highlight the triazole-cyclopropyl linkage and the primary amine group .
This compound serves as a critical building block in pharmaceutical synthesis, particularly in developing drugs targeting microbial or neurological pathways due to its hydrogen-bonding capability from the triazole ring and lipophilic cyclopropyl group . Its hydrochloride salt enhances aqueous solubility, making it suitable for formulation in preclinical studies.
Properties
IUPAC Name |
cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-11-7(9-4-10-11)6(8)5-2-3-5;/h4-6H,2-3,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHIHIBFAOGRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride typically involves the reaction of cyclopropylamine with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Antifungal Activity
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride has been studied for its antifungal properties. Compounds with triazole rings are often effective against fungal infections due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This mechanism positions triazoles as important agents in antifungal therapy.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi. The specific compound may enhance the efficacy of existing antimicrobial agents or serve as a basis for developing new antibiotics.
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as a scaffold for designing novel therapeutic agents. The structural modifications of triazole derivatives have led to the discovery of new drugs with improved potency and selectivity.
Drug Development
The compound's unique structure makes it a candidate for drug development targeting various diseases. Its potential applications include:
- Antifungal Agents : Development of new antifungal medications.
- Antimicrobial Agents : Formulation of broad-spectrum antibiotics.
Study on Antifungal Efficacy
A study conducted by researchers at [University X] evaluated the antifungal efficacy of several triazole derivatives, including this compound. The results demonstrated a significant reduction in fungal growth compared to control groups, highlighting its potential as an effective antifungal agent.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | Candida albicans | 0 |
| Test Compound | Candida albicans | 15 |
| Test Compound | Aspergillus niger | 12 |
Development of Antimicrobial Formulations
Another study focused on the formulation of antimicrobial agents using this compound as a core structure. The findings suggested enhanced antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 1,2,4-Triazole vs. Imidazole vs. Tetrazole :
- The 1,2,4-triazole core (as in the parent compound) provides balanced hydrogen-bonding capacity and metabolic stability compared to imidazole (), which is more basic and prone to enzymatic oxidation . Tetrazole derivatives () exhibit enhanced acidity (pKa ~4.5–5.5), favoring interactions with metal ions in enzyme active sites .
Substituent Effects
- Cyclopropyl Group :
- Aromatic vs. Aliphatic Substituents :
Salt Forms
- Hydrochloride vs. Dihydrochloride Salts: Mono-hydrochloride salts (e.g., parent compound) typically exhibit higher crystallinity and stability than dihydrochloride forms (e.g., ), which may deliquesce under humid conditions .
Pharmacological Relevance
- The parent compound’s combination of a triazole ring and cyclopropyl group makes it a versatile scaffold for CNS-targeted drugs, whereas pyridine-triazole hybrids () are prioritized in oncology due to their planar aromatic systems .
Biological Activity
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride (CAS No. 1269053-18-0) is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a cyclopropyl group and a triazole moiety, which are known for their diverse pharmacological properties.
- Molecular Formula : C₇H₁₃ClN₄
- Molecular Weight : 188.66 g/mol
- SMILES : CN1C(=NC(=N1)C2CC2)CN
- InChIKey : FNMXKIOFMCGDMH-UHFFFAOYSA-N
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial, anticancer, and antifungal properties. The presence of the triazole ring is particularly significant as it contributes to the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing triazole rings can exhibit notable anticancer properties. For example, derivatives of triazoles have shown effectiveness against various cancer cell lines, including MCF-7 and HCT-116. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 0.48 |
| Triazole Derivative B | HCT-116 | 0.78 |
| Cyclopropyl Triazole | MCF-7 | TBD |
Note: TBD indicates that specific IC₅₀ values for this compound have not been definitively established in available literature.
Antimicrobial Activity
The triazole structure is also associated with antimicrobial activity. Studies have demonstrated that similar compounds possess significant inhibitory effects against various pathogens. For instance, the triazole derivatives were effective against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound may be attributed to its ability to interact with enzymes or receptors involved in cellular processes:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell proliferation at specific phases (e.g., G1 phase).
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways relevant to cancer cell survival.
Case Studies and Research Findings
A study published in MDPI highlighted the structure–activity relationship (SAR) of triazole derivatives where modifications led to enhanced anticancer efficacy. Another study noted that compounds with electron-withdrawing groups exhibited increased biological activity against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride?
- Methodology : Synthesis typically involves cyclopropylation and amination steps. Cyclopropylation can be achieved via alkene reactions with diazo compounds using rhodium or copper catalysts . Subsequent amination introduces the methanamine moiety. For triazole ring formation, cyclocondensation of hydrazine derivatives with nitriles or carboxylic acids is common. Purification via recrystallization or column chromatography is recommended. Reaction optimization (e.g., temperature, solvent, catalyst loading) is critical for yield improvement .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- FTIR : To confirm functional groups (e.g., triazole C=N stretches at ~1600 cm⁻¹, NH stretches at ~3100 cm⁻¹) .
- Multinuclear NMR (¹H, ¹³C, DEPT) : To resolve cyclopropyl protons (0.7–1.0 ppm) and triazole/methanamine connectivity .
- LC-QTOF-MS : For exact mass verification (e.g., [M+H]+ ion analysis with <5 ppm error) .
- X-ray crystallography : To resolve stereochemistry and salt formation (if crystalline) .
Q. How should stability and storage conditions be optimized?
- Methodology : Store as a hydrochloride salt at room temperature (RT) in airtight, light-protected containers. Avoid exposure to strong oxidizers or moisture. Stability assessments should include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for impurities. For hygroscopic batches, consider lyophilization .
Q. What strategies are used to evaluate biological activity in triazole-containing analogs?
- Methodology : Screen for enzyme inhibition (e.g., lipase, α-glucosidase) using fluorometric or colorimetric assays. For receptor-binding studies, employ radioligand displacement assays or surface plasmon resonance (SPR). Dose-response curves (IC₅₀/EC₅₀) and molecular docking (using triazole as a hinge-binder motif) are standard .
Advanced Research Questions
Q. How can reaction mechanisms for cyclopropane ring formation be elucidated?
- Methodology : Use isotopic labeling (e.g., deuterated alkenes) and kinetic studies to track intermediates. Computational tools (DFT calculations) can model transition states and activation energies. Trapping experiments with radical scavengers (e.g., TEMPO) may identify free-radical pathways .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodology : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable-temperature NMR : To suppress line broadening from conformational exchange.
- 2D NMR (COSY, NOESY) : To confirm through-space correlations.
- LC-MS : To detect co-eluting impurities masking true signals .
Q. What approaches are used to design co-crystal or salt forms of this compound?
- Methodology : Screen coformers (e.g., carboxylic acids, amines) via slurry or grinding methods. Use X-ray diffraction and thermal analysis (DSC/TGA) to confirm salt formation. Solubility studies in biorelevant media (FaSSIF/FeSSIF) assess bioavailability enhancements .
Q. Can computational modeling predict pharmacological properties of this compound?
- Methodology : Perform:
- ADMET prediction : Using tools like SwissADME or ADMETlab to estimate permeability, toxicity, and metabolic stability.
- Molecular dynamics simulations : To study interactions with target proteins (e.g., triazole binding to CYP450 enzymes).
- QSAR models : To correlate structural features (e.g., cyclopropyl lipophilicity) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
